molecular formula C11H14ClNO B14839835 3-Chloro-4-cyclopropoxy-N,N-dimethylaniline

3-Chloro-4-cyclopropoxy-N,N-dimethylaniline

Cat. No.: B14839835
M. Wt: 211.69 g/mol
InChI Key: PWJDCFJZZNOVEP-UHFFFAOYSA-N
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Description

3-Chloro-4-cyclopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C11H14ClNO It is a derivative of aniline, featuring a chloro group at the third position, a cyclopropoxy group at the fourth position, and two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-cyclopropoxy-N,N-dimethylaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available aniline derivatives.

    Chlorination: The aniline derivative is chlorinated at the third position using reagents such as thionyl chloride or phosphorus pentachloride.

    Cyclopropoxylation: The chlorinated intermediate undergoes a nucleophilic substitution reaction with cyclopropanol in the presence of a base like sodium hydride.

    Methylation: Finally, the product is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-cyclopropoxy-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-Chloro-4-cyclopropoxy-N,N-dimethylaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-cyclopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N,N-dimethylaniline: Lacks the cyclopropoxy group.

    4-Cyclopropoxy-N,N-dimethylaniline: Lacks the chloro group.

    3-Chloro-4-methoxy-N,N-dimethylaniline: Contains a methoxy group instead of a cyclopropoxy group.

Uniqueness

3-Chloro-4-cyclopropoxy-N,N-dimethylaniline is unique due to the presence of both the chloro and cyclopropoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

3-chloro-4-cyclopropyloxy-N,N-dimethylaniline

InChI

InChI=1S/C11H14ClNO/c1-13(2)8-3-6-11(10(12)7-8)14-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3

InChI Key

PWJDCFJZZNOVEP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)OC2CC2)Cl

Origin of Product

United States

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